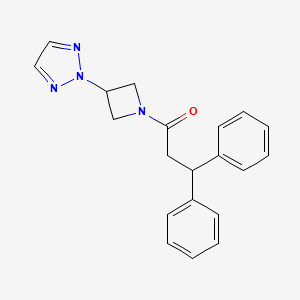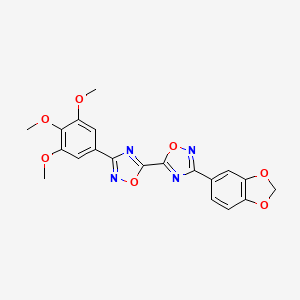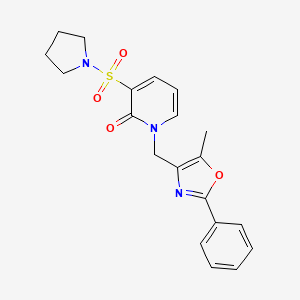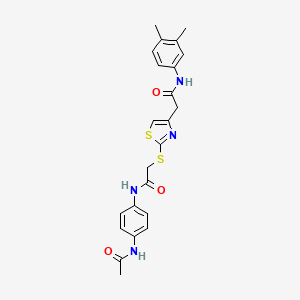![molecular formula C13H15NOS B2873372 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol CAS No. 1341525-13-0](/img/structure/B2873372.png)
1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound also contains a benzo[b]thiophene moiety, which is a fused ring system that consists of a benzene ring and a thiophene ring .
Synthesis Analysis
The synthesis of compounds similar to 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis of thiophene derivatives, which are part of the compound’s structure, can be achieved through various methods, including the Gewald reaction, the Paal-Knorr Thiophene Synthesis, and others .Molecular Structure Analysis
The molecular structure of 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol is characterized by a pyrrolidine ring and a benzo[b]thiophene moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The benzo[b]thiophene moiety is a fused ring system that consists of a benzene ring and a thiophene ring .Aplicaciones Científicas De Investigación
Inhibition of Human Monoamine Oxidase
1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol: derivatives have been studied for their potential as inhibitors of human monoamine oxidase (hMAO), which is significant in the treatment of neurodegenerative diseases like Parkinson’s disease . These compounds have shown high selectivity for the MAO-B isoform and possess antioxidant and chelating potential. The inhibition of hMAO can modulate monoamine levels, impacting neurotransmitter concentrations and offering therapeutic avenues for CNS disorders .
Synthesis of Multisubstituted Benzothiophenes
The compound serves as a precursor in the one-step synthesis of multisubstituted benzothiophenes, which are valuable in pharmaceutical sciences and materials chemistry . This synthesis approach from alkynyl sulfides and aryne precursors allows for the creation of diverse benzothiophene derivatives, including those with complex substitution patterns that are otherwise challenging to produce .
Development of Novel Lead Compounds
Starting from the benzo[b]thiophen-3-ol nucleus, novel lead compounds for the treatment of neurodegenerative diseases can be developed. The structural requirements for MAO inhibition activity can be further refined through chemical modification of the aryl substituents, leading to improved therapeutic agents .
Molecular Docking Studies
Molecular docking studies of benzo[b]thiophen-3-ol derivatives underscore potential binding site interactions suitable for MAO inhibition activity. These studies suggest structural modifications to enhance the activity of this scaffold, which is crucial for the design of new drugs .
Antioxidant Activity Evaluation
The derivatives of 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol have been investigated for their antioxidant activity. This is measured by evaluating the 3,4-dihydroxyphenylacetic acid/dopamine (DOPAC/DA) ratio and lactate dehydrogenase (LDH) activity in rat cortex synaptosomes . Antioxidant properties are important for protecting neuronal cells from oxidative stress, a key factor in many neurodegenerative conditions.
Binding Affinity Studies
The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied. These studies are essential for understanding the interaction of these compounds with biological targets, such as serotonin receptors, which can lead to the development of new treatments for psychiatric disorders .
Propiedades
IUPAC Name |
1-(1-benzothiophen-3-ylmethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-11-5-6-14(8-11)7-10-9-16-13-4-2-1-3-12(10)13/h1-4,9,11,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZCBQZNEKUHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2873292.png)



![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2873299.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2873300.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2873301.png)
![N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2873303.png)
![Methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2873304.png)


![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2873312.png)